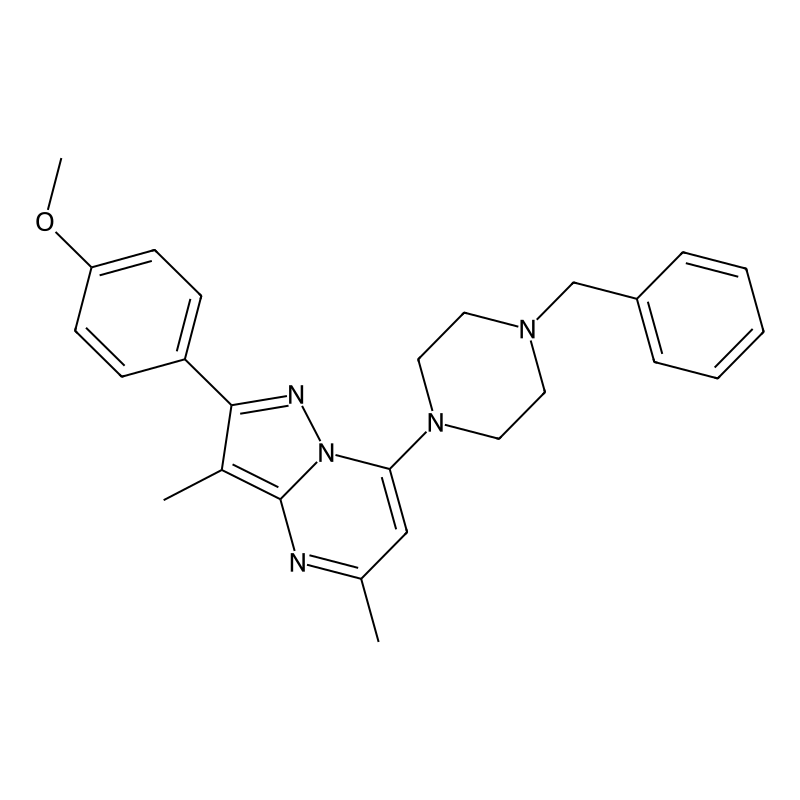

7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique pyrazolo[1,5-a]pyrimidine core structure. This compound features a benzylpiperazine moiety and a methoxy-substituted phenyl group, contributing to its potential biological activities. The molecular formula for this compound is , and it possesses a molecular weight of approximately 339.42 g/mol.

The chemical reactivity of 7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can be explored through various synthetic pathways involving nucleophilic substitutions and cyclization reactions. For instance, the introduction of different substituents at the 2 or 3 positions of the pyrazolo[1,5-a]pyrimidine ring can yield derivatives with altered pharmacological properties.

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. Specifically, 7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has shown promise in modulating neurotransmitter systems and may act as an antagonist or agonist at certain receptor sites.

The synthesis of 7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Introduction of the Benzylpiperazine Moiety: This step often involves nucleophilic substitution where the benzylpiperazine is reacted with the pyrazolo[1,5-a]pyrimidine intermediate.

- Methoxy Group Addition: The methoxy group can be introduced via methylation reactions using methyl iodide or similar reagents.

7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting neurological disorders and cancer treatment. Its unique structure may allow for selective interactions with specific biological targets.

Interaction studies involving this compound often focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors and other neurotransmitter systems, which could explain its potential neuropharmacological effects. Further research is needed to elucidate its mechanism of action and specificity.

Several compounds share structural similarities with 7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine | Structure | Different pyrazolo framework; potential for varied receptor activity |

| N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine | Structure | Ethoxy substitution may affect lipophilicity |

| 2-(4-Benzylpiperazin-1-yl)-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine | Structure | Trifluoromethyl group could enhance metabolic stability |

These compounds highlight the versatility of the pyrazolo-pyrimidine scaffold while showcasing the unique properties imparted by specific substituents on their biological activity profiles.